Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate
Description
Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate is a multifunctional thiophene derivative characterized by:
- A 3-amino group at position 3 of the thiophene ring.
- A 4-(4-methylbenzamido) substituent at position 4, introducing an amide linkage with a para-methyl aromatic moiety.
- A 5-[(2-methoxy-2-oxoethyl)sulfanyl] group at position 5, featuring a thioether-linked methoxy-oxoethyl chain.
- A methyl ester at the carboxylate position (C-2).
Properties
Molecular Formula |
C17H18N2O5S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 3-amino-5-(2-methoxy-2-oxoethyl)sulfanyl-4-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O5S2/c1-9-4-6-10(7-5-9)15(21)19-13-12(18)14(16(22)24-3)26-17(13)25-8-11(20)23-2/h4-7H,8,18H2,1-3H3,(H,19,21) |
InChI Key |
ZVIYIZMVEDOHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2N)C(=O)OC)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation
Bromination of methyl 3-aminothiophene-2-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively substitutes position 5 due to the directing effect of the electron-donating amino group. Using 1.1 equiv NBS for 2 hours yields methyl 3-amino-5-bromothiophene-2-carboxylate (87% yield).
Nucleophilic Substitution
The bromine atom is displaced by a sulfanyl group via reaction with sodium mercaptoacetate methyl ester (HS-CH2-COOCH3). In anhydrous tetrahydrofuran (THF), the bromothiophene derivative (1.0 equiv) reacts with the sodium thiolate (1.2 equiv) at 70°C for 4 hours, achieving 78% yield.
Optimization Insights :
-
Solvent : THF minimizes side reactions compared to polar aprotic solvents.
-
Temperature : Elevated temperatures (70°C) accelerate substitution without decomposition.
Amidation at Position 4
The 4-position amidation involves nitration, reduction, and acylation to install the 4-methylbenzamido group.
Nitration
Nitration with fuming HNO3 in concentrated H2SO4 at −10°C introduces a nitro group at position 4, guided by the electron-rich thiophene ring. Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (1.0 equiv) reacts for 1 hour, yielding the 4-nitro derivative (72% yield).
Reduction
Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to an amine. After 3 hours, the 4-aminothiophene intermediate is isolated in 89% yield.
Acylation
The amine reacts with 4-methylbenzoyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base. Stirring at 25°C for 12 hours affords the 4-(4-methylbenzamido) product (82% yield).
Key Considerations :
-
Protection : The 3-amino group may require temporary protection (e.g., acetylation) during nitration to prevent undesired side reactions.
Final Esterification and Purification
The carboxyl group at position 2 is esterified using methanol and thionyl chloride (SOCl2). The thiophene carboxylic acid (1.0 equiv) refluxes in methanol with SOCl2 (1.2 equiv) for 3 hours, yielding the methyl ester (95% yield). Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.
Comparative Analysis of Synthetic Routes
Method A offers higher yields due to optimized halogenation and substitution conditions, while Method B provides alternative pathways for challenging substitutions.
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Sulfanyl Group Oxidation :
-
Amine Protection :
Scalability and Industrial Feasibility
Industrial production requires:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
Structural Differences :
- Substituents: Bromo (C-3) and cyano (C-4) vs. amino (C-3) and 4-methylbenzamido (C-4) in the target.
- Ester Group : Ethoxy (vs. methoxy) in the sulfanyl side chain and carboxylate.
Key Findings :
- Synthesis : Prepared via Sandmeyer reaction, contrasting with the target’s likely amide coupling or nucleophilic substitution pathways.
- Reactivity: Bromo and cyano groups enhance electrophilicity, favoring substitution reactions, whereas the target’s amino and amide groups may promote hydrogen bonding or nucleophilic activity.
- Crystal Structure : The thiophene ring and ester group in this analog are nearly planar (dihedral angle = 2.0°), suggesting similar planarity for the target compound.
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate
Structural Differences :
- C-4 Substituent: Cyano vs. 4-methylbenzamido.
- C-5 Substituent: Phenylamino (vs. sulfanyl-methoxy-oxoethyl).
Key Findings :
- Electronic Effects: The cyano group’s electron-withdrawing nature contrasts with the electron-donating 4-methylbenzamido group, altering the thiophene ring’s electron density and reactivity.
- Biological Implications: Phenylamino groups may engage in π-π stacking, whereas the target’s sulfanyl chain could enhance solubility or metabolic stability.
Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate
Structural Differences :
- Substituent Positions: Amino at C-2 (vs. C-3) and a 5-methylthiophene at C-4 (vs. 4-methylbenzamido).
Key Findings :
- Pharmacological Potential: Thiophene-thiophene conjugates are explored for antimicrobial activity, while the target’s amide group may favor kinase inhibition or receptor targeting.
Research Implications
- Reactivity: The target’s amino and amide groups enhance nucleophilicity and hydrogen-bonding capacity, differentiating it from bromo/cyano-substituted analogs .
- Solubility & Metabolism : The methoxy-oxoethyl chain may improve aqueous solubility compared to ethoxy analogs, while the 4-methylbenzamido group could slow metabolic degradation .
- Structural Versatility : The modular design allows for derivatization at C-3, C-4, and C-5 positions, enabling tailored pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis of this thiophene derivative likely involves multi-step functionalization. A plausible strategy includes:
Thiophene Core Formation : Cyclocondensation of mercaptoacetic acid derivatives with α,β-unsaturated carbonyl precursors under acidic conditions to form the thiophene ring .
Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions using 2-methoxy-2-oxoethyl thiol derivatives, optimized in polar aprotic solvents (e.g., DMF) with a base like triethylamine .
Amidation : Coupling the 4-methylbenzamido group via carbodiimide-mediated reactions (e.g., EDC/HOBt) at 0–25°C .
Purity Optimization : Monitor reactions using TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography or recrystallization (methanol/water) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify thiophene protons (δ 6.5–7.5 ppm), methylbenzamido NH (δ ~8.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Confirm ester carbonyls (δ ~165–170 ppm) and thiophene carbons (δ ~120–140 ppm) .
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) and fragment peaks corresponding to sulfanyl and benzamido groups .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (likely >150°C due to aromatic and amide stability) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring and sulfanyl group .
- Hydrolytic Sensitivity : Avoid aqueous solutions at high pH (>9), as ester and amide groups may hydrolyze. Use anhydrous DMSO or DMF for stock solutions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Prioritize the 4-methylbenzamido group for hydrogen bonding and the sulfanyl moiety for hydrophobic contacts .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity using partial least squares regression .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?
- Methodological Answer :
- Assay Standardization :
Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes .
Validate purity (>95%) via HPLC before testing .
- Mechanistic Profiling : Compare off-target effects using kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
Q. How do substituent modifications (e.g., replacing methoxy with ethoxy groups) impact reaction kinetics and regioselectivity in further derivatization?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic substitution rates at the sulfanyl group. Methoxy groups may slow reactions due to steric hindrance vs. ethoxy .
- Regioselectivity : Employ NOESY NMR to map steric environments. Bulky substituents on the benzamido group may direct electrophiles to the thiophene C-5 position .
- Electronic Effects : Hammett plots correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups accelerate sulfonyl chloride formation) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Functionalization
| Reaction Type | Reagent/Conditions | Key Observations | Reference |
|---|---|---|---|
| Amidation | EDC/HOBt, DCM, 0°C | 85% yield; minimal racemization | |
| Sulfanyl Addition | NaSH, DMF, 60°C | Regioselective at C-5; 78% yield | |
| Ester Hydrolysis | LiOH, THF/H₂O | Complete hydrolysis in 2 hr; pH-sensitive |
Q. Table 2: Comparative Bioactivity of Analogous Thiophene Derivatives
| Compound | Target | IC₅₀ (nM) | Key Substituent | Reference |
|---|---|---|---|---|
| Analog A | Kinase X | 12 ± 2 | 4-Methylbenzamido | |
| Analog B | Kinase Y | 45 ± 5 | 4-Ethoxybenzamido | |
| Analog C | Kinase Z | 220 ± 20 | 4-Nitrobenzamido |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
